Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound with a benzyl carbamate group, a hydroxyl substituent at the 4-position, and a (2,4-dichlorophenyl)amino-methyl side chain. Its molecular formula is C₂₀H₂₁Cl₂N₂O₃, though this is inferred from structurally similar analogs (e.g., ). The compound’s 2,4-dichlorophenyl moiety confers strong electron-withdrawing properties, likely influencing its reactivity, solubility, and biological interactions.
Key applications include its role as a synthetic intermediate in pharmaceutical research, particularly for analogs targeting enzyme inhibition (e.g., 8-oxo-guanine triphosphatase inhibitors, as seen in ).
Properties
IUPAC Name |
benzyl 4-[(2,4-dichloroanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQOAISVQMEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 397.31 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group and a benzyl group, along with a 2,4-dichlorophenyl moiety linked through an amino group. This unique arrangement contributes to its biological properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For instance, studies have shown that the compound can induce apoptosis in cancer cells, which is a critical mechanism for antitumor activity.
Antimicrobial Properties
In addition to its antitumor effects, the compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological investigation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies indicate that it may modulate signaling pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To elucidate the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 4-hydroxypiperidine-1-carboxylate | Lacks dichlorophenyl substitution | Simpler structure; less biological activity |
| 2-(2,4-Dichlorophenyl)-N-methylpiperidin-1-amine | Contains a methyl substitution instead of benzyl | Different pharmacological profile |
| N-(2,4-Dichlorophenyl)-piperidin-1-amine | Lacks hydroxypiperidine structure | Different binding characteristics |
This table highlights how this compound stands out due to its complex structure and potential biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in significant cell death in U-937 and SK-MEL-1 cell lines compared to control groups .
- Antimicrobial Testing : Another investigation revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
- Mechanistic Insights : Research focusing on the interaction of this compound with cellular receptors indicated a potential role in modulating apoptosis-related pathways, suggesting a multifaceted mechanism of action .
Scientific Research Applications
Research indicates that Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate exhibits significant antitumor and antimicrobial properties . It has been studied for its efficacy against various cancer cell lines, suggesting potential as an antitumor agent. Additionally, its antimicrobial properties indicate possible applications in treating infections, making it a candidate for further pharmacological studies .
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Antitumor Research : Studies have demonstrated its ability to inhibit cancer cell growth in vitro, making it a subject of interest for cancer treatment development .
- Antimicrobial Studies : Its potential to combat bacterial infections positions it as a candidate for new antimicrobial agents .
Interaction Studies
Interaction studies involving this compound have revealed that it can bind to various biological targets, which is essential for understanding its mechanism of action. These interactions often focus on:
- Binding affinity to specific receptors or enzymes involved in disease pathways.
- Understanding how structural modifications can enhance efficacy and reduce side effects.
Such studies are vital for optimizing the compound's therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison
Structural Impact on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the 4-fluorophenyl analog () offers moderate electron withdrawal with reduced steric hindrance, favoring solubility . The 3,4-dimethylphenylamino group () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Hydroxyl Group Position : The 4-hydroxypiperidine scaffold is conserved across analogs, contributing to hydrogen-bonding capacity. This feature is critical for interactions with biological targets, such as kinase active sites .
Preparation Methods
Formation of 4-Hydroxypiperidine Intermediate
The 4-hydroxypiperidine ring is commonly prepared either by:
- Reduction of a corresponding 4-ketopiperidine derivative using selective reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to yield the 4-hydroxy functionality.
- Alternatively, nucleophilic ring closure methods starting from suitable amino alcohol precursors can be used to form the piperidine ring with the hydroxyl group in place.
Introduction of the 2,4-Dichlorophenylamino Methyl Side Chain
This step typically involves:
- Reductive amination between the 4-hydroxypiperidine intermediate and 2,4-dichlorobenzaldehyde or its derivatives. The reaction uses mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to couple the amino group with the aldehyde, forming the amino methyl linkage.
- Alternatively, nucleophilic substitution reactions where the 4-hydroxypiperidine is first converted into a leaving group (e.g., mesylate or tosylate) followed by displacement with 2,4-dichloroaniline under basic conditions.
Protection of the Piperidine Nitrogen with Benzyl Carbamate
The nitrogen atom of the piperidine ring is protected by:
- Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate to form the benzyl carbamate protecting group.
- This step is crucial for improving the compound's stability and facilitating chromatographic purification.
Reaction Conditions and Yields
Based on analogous piperidine carbamate syntheses and related literature, typical reaction conditions and yields are summarized below:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Ketopiperidine reduction | NaBH4 in methanol, 0-25°C | 85-95 | Selective reduction to 4-hydroxypiperidine |
| Reductive amination | 2,4-Dichlorobenzaldehyde, NaBH(OAc)3, AcOH, RT | 70-85 | Mild conditions favor selective coupling |
| Nitrogen protection (Cbz group) | Benzyl chloroformate, Et3N, DCM, 0-25°C | 80-90 | Efficient carbamate formation |
Analytical Data Supporting Synthesis
- NMR Spectroscopy: Characteristic signals include aromatic protons from the dichlorophenyl and benzyl groups, signals for the piperidine ring protons, and a singlet for the benzylic CH2 of the carbamate.
- Mass Spectrometry: Molecular ion peak consistent with the molecular formula C20H22Cl2N2O3, confirming the expected molecular weight.
- Melting Point: Typically in the range consistent with pure carbamate derivatives (~100-130°C depending on purity).
Research Findings and Optimization Notes
- The choice of reducing agent in the reductive amination step critically affects the selectivity and yield, with sodium triacetoxyborohydride offering better control and fewer side products compared to sodium borohydride.
- Protection of the nitrogen prior to amino methylation can sometimes lead to steric hindrance; thus, the sequence of protection and substitution is optimized depending on the substrate reactivity.
- Purification is generally achieved by column chromatography or recrystallization, with the benzyl carbamate group aiding in crystallinity and stability.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| 4-Hydroxypiperidine synthesis | Reduction of 4-ketopiperidine | NaBH4, MeOH, 0-25°C | 85-95% | High selectivity required |
| Amino methyl side chain introduction | Reductive amination | 2,4-Dichlorobenzaldehyde, NaBH(OAc)3 | 70-85% | Mild acidic conditions preferred |
| Nitrogen protection | Carbamate formation | Benzyl chloroformate, Et3N, DCM | 80-90% | Facilitates purification |
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:
- Aminomethylation: Reacting 4-hydroxypiperidine with (2,4-dichlorophenyl)amine in the presence of formaldehyde or paraformaldehyde to form the aminomethyl linkage .
- Benzyl Protection: Introducing the benzyl group via carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification: Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization for isolating intermediates.
Critical Considerations: Monitor reaction pH and temperature to avoid side reactions (e.g., over-alkylation). Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps .
Q. How can structural characterization of this compound be performed?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling due to potential inhalation hazards .
- First Aid:
- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during aminomethylation or employ chiral HPLC columns (e.g., Chiralpak IA/IB) for separation .
- Asymmetric Catalysis: Optimize reaction conditions with catalysts like Jacobsen’s Co(salen) for stereoselective formation of the piperidine ring .
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational models .
Q. What strategies mitigate conflicting toxicity data in early-stage studies?
Methodological Answer:
- In Silico Modeling: Use tools like ProTox-II to predict acute toxicity (e.g., LD50, hepatotoxicity) and cross-validate with experimental data .
- Dose-Response Studies: Conduct tiered assays:
- Ames Test: Screen for mutagenicity at 0.1–100 µM .
- MTT Assay: Assess cytotoxicity in HEK293 or HepG2 cells (IC50 determination) .
- Contradiction Analysis: Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate variables .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Monitor via HPLC:
- Acidic Conditions: Hydrolysis of the benzyl carbamate (~t₁/₂ < 24h at pH 1) .
- Basic Conditions: Piperidine ring degradation above pH 8 .
- Light Sensitivity: UV-Vis spectroscopy to detect photodegradation products (λmax shifts >10 nm indicate instability) .
Q. What receptor-binding assays are suitable for elucidating its biological activity?
Methodological Answer:
- Molecular Docking: Screen against GPCRs (e.g., serotonin or dopamine receptors) using AutoDock Vina. Focus on the dichlorophenyl group’s hydrophobic interactions .
- Radioligand Binding Assays:
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and PBS using nephelometry. Note discrepancies due to:
- Crystallinity: Amorphous vs. crystalline forms (DSC/TGA analysis) .
- Impurities: Residual solvents (GC-MS) may artificially enhance solubility .
- Standardization: Report solubility as mg/mL ± SEM (n=3) under controlled temperatures (25°C ± 0.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
